molecular formula C25H32N4O6 B2644038 N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide CAS No. 1119215-02-9

N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide

Cat. No. B2644038
CAS RN: 1119215-02-9
M. Wt: 484.553
InChI Key: GFHCWZVZYIIWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide is a useful research compound. Its molecular formula is C25H32N4O6 and its molecular weight is 484.553. The purity is usually 95%.
BenchChem offers high-quality N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

  • A study explored the use of NN'-isopropylidene dipeptides in peptide synthesis, particularly for the preparation of 2-(2,2,4-trialkyl-5-oxoimidazolidin-1-yl)alkanoic acids. This method is noted for being racemisation-free and efficient for peptide synthesis (Hardy & Samworth, 1977).

Corrosion Inhibition

  • New long alkyl side chain acetamide derivatives, including isoxazolidine and isoxazoline, were synthesized and evaluated as corrosion inhibitors. These compounds demonstrated promising inhibition efficiencies in both acidic and oil mediums (Yıldırım & Cetin, 2008).

Analgesic and Anti-Inflammatory Activities

  • A study synthesized cyclocondensation products with N-substituted cyanoacetamide, revealing significant analgesic and anti-inflammatory effects. This suggests potential applications in the development of new pharmaceuticals (Yusov et al., 2019).

Antitumor Activity

  • Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives indicated considerable anticancer activity against various cancer cell lines. This highlights the potential use of related compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Dipeptidyl Peptidase IV Inhibition

  • N-substituted-glycyl-2-cyanopyrrolidines, including a compound structurally similar to the requested chemical, were synthesized and found to be potent dipeptidyl peptidase IV inhibitors with potential applications in type 2 diabetes therapy (Villhauer et al., 2003).

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O6/c1-3-13-34-19-10-9-18(15-20(19)35-14-4-2)29-23(32)22(31)28(24(29)33)16-21(30)27-25(17-26)11-7-5-6-8-12-25/h9-10,15H,3-8,11-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHCWZVZYIIWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N2C(=O)C(=O)N(C2=O)CC(=O)NC3(CCCCCC3)C#N)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide

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